Methyl(3-methylphenyl)carbamyl chloride

Description

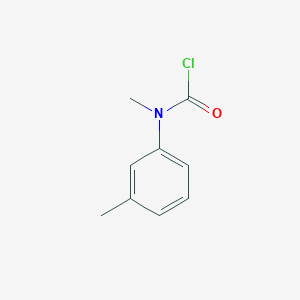

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(3-methylphenyl)carbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7-4-3-5-8(6-7)11(2)9(10)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTPOBUQPMRENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716937 | |

| Record name | Methyl(3-methylphenyl)carbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70067-80-0 | |

| Record name | N-Methyl-N-(3-methylphenyl)carbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70067-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl(3-methylphenyl)carbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Kinetics of Methyl 3 Methylphenyl Carbamyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the characteristic reaction of carbamoyl (B1232498) chlorides. libretexts.orglibretexts.org This process involves a nucleophile attacking the electrophilic carbonyl carbon, leading to the substitution of the chloride leaving group. libretexts.orglibretexts.org The mechanism is typically a two-step addition-elimination process that proceeds through a tetrahedral intermediate. libretexts.orglibretexts.org

Solvolysis Reactions and Kinetics: S(_N)1 and Bimolecular Components

The solvolysis of N-aryl-N-methylcarbamoyl chlorides, such as Methyl(3-methylphenyl)carbamyl chloride, is a cornerstone of their kinetic analysis. nih.gov These reactions typically proceed through a dissociative, S(_N)1-type mechanism involving the formation of a carbamoyl cation intermediate. nih.govresearchgate.net The departure of the chloride ion is the rate-determining step, leading to a planar, resonance-stabilized acylium-like cation. This intermediate is then rapidly captured by the solvent (a nucleophile) to form the final product.

However, the mechanism is not purely unimolecular. nih.gov In many cases, a bimolecular component, where the solvent participates in the transition state, is superimposed on the S(_N)1 pathway. nih.govresearchgate.net The extent of this bimolecular contribution can be influenced by the nucleophilicity of the solvent and the presence of other strong nucleophiles, like amines. nih.gov For N-alkyl-N-arylcarbamoyl chlorides, kinetic studies support an ionization mechanism with assistance from nucleophilic solvation. mdpi.com

Electrophilic Nature of the Carbonyl Carbon and Reactivity with Nucleophiles

The carbonyl carbon in this compound is highly electrophilic. This is due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms, as well as the nitrogen atom, which create a partial positive charge on the carbon. libretexts.org This inherent electrophilicity makes it a prime target for attack by a wide range of nucleophiles. byjus.commasterorganicchemistry.com

Common reactions stemming from this reactivity include:

Hydrolysis: Reaction with water leads to the formation of an unstable carbamic acid, which readily decomposes to yield methyl(3-methylphenyl)amine and carbon dioxide. nih.gov

Alcoholysis: Reaction with alcohols produces stable carbamate (B1207046) esters, also known as urethanes. nih.gov

Aminolysis: Reaction with primary or secondary amines results in the formation of substituted ureas. nih.gov

The reactivity of the carbamoyl chloride is greater than that of esters and amides but less than that of acid anhydrides, following the general reactivity trend for carboxylic acid derivatives. byjus.com

Influence of Solvent Polarity and Leaving Group Effects

Solvent effects play a critical role in the solvolysis of carbamoyl chlorides. The Grunwald-Winstein equation is frequently applied to dissect these effects by correlating the reaction rate constant with the solvent's ionizing power (Y) and its nucleophilicity (N). nih.govwikipedia.org

For N-methyl-N-phenylcarbamoyl chloride, analysis using the extended Grunwald-Winstein equation shows sensitivity to both solvent ionizing power and nucleophilicity, indicating a mechanism that is neither purely S(_N)1 nor S(_N)2. nih.gov Highly polar, ion-stabilizing solvents facilitate the S(_N)1 pathway by stabilizing the carbamoyl cation intermediate. wikipedia.org Conversely, solvents with higher nucleophilicity can favor a bimolecular pathway by assisting in the displacement of the leaving group. beilstein-journals.org

The chloride ion is an excellent leaving group because its conjugate acid, hydrochloric acid (HCl), is a strong acid. byjus.com Its ability to stabilize the negative charge that develops as it departs the tetrahedral intermediate facilitates the substitution reaction. byjus.com

Radical-Initiated Transformations

While nucleophilic substitution is the dominant pathway, this compound can also undergo radical-initiated transformations. Under specific conditions, such as photochemical activation, it is possible to generate a carbamoyl radical. This is achieved through the activation of the carbon-chlorine bond.

Once formed, these highly reactive carbamoyl radicals can participate in various synthetic applications, including carbon-carbon bond-forming reactions. For instance, they can undergo Giese-type additions to electron-poor olefins. This radical pathway provides an alternative disconnection approach for the synthesis of complex amides, diverging from traditional nucleophilic acyl substitution methods.

Kinetic Studies and Activation Parameters

Kinetic studies are essential for elucidating the precise mechanisms of reaction for this compound. By measuring reaction rates under various conditions, key parameters such as rate coefficients and activation energies can be determined.

Determination of Rate Coefficients

The following table presents first-order rate coefficients (k) for the solvolysis of the parent compound, N-methyl-N-phenylcarbamoyl chloride, in various solvents at 25.0 °C. This data illustrates the profound impact of the solvent system on the reaction rate.

Data sourced from studies on the parent compound N-methyl-N-phenylcarbamoyl chloride, which serves as a close proxy. mdpi.com

Computational and Theoretical Insights into Reaction Pathways

Computational chemistry provides a molecular-level understanding of reaction mechanisms that complements experimental studies. For this compound, quantum chemical calculations and molecular dynamics simulations can offer detailed insights into the energetics and dynamics of its reactions.

Quantum Chemical Calculations of Transition States and Intermediates

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. These calculations can determine the geometries and energies of reactants, transition states, and intermediates.

For the solvolysis of this compound, which is expected to proceed via a dissociative mechanism, quantum chemical calculations can be used to:

Model the structure of the carbamoyl cation intermediate: The calculations would likely show a planar or near-planar geometry around the carbonyl carbon, with the positive charge delocalized onto the nitrogen and the aromatic ring. The presence of the electron-donating 3-methyl group would further stabilize this cation.

Calculate the activation energy for the C-Cl bond cleavage: This would provide a theoretical basis for the reaction rate.

Investigate the role of solvent molecules: By including explicit solvent molecules in the calculations, it is possible to model the stabilization of the transition state and the carbamoyl cation by the solvent.

While specific calculations for this compound are not published, studies on related N,N-diphenylcarbamoyl chloride have utilized quantum calculations to support the idea of charge transfer to the phenyl rings in the transition state. mdpi.comnih.gov

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Geometries and energies of reactants, transition states, and intermediates. | Elucidation of the structure of the carbamoyl cation and the transition state for C-Cl bond cleavage. |

| Ab initio methods | High-accuracy energy calculations. | Refinement of the calculated activation energies and reaction enthalpies. |

| Solvation Models (e.g., PCM) | Inclusion of bulk solvent effects. | More accurate prediction of reaction energetics in solution. |

This table outlines the application of common quantum chemical methods to the study of the reactivity of this compound.

Molecular Dynamics Simulations of Reactive Events

Molecular dynamics (MD) simulations can provide a dynamic picture of the reaction process, including the role of solvent reorganization and the trajectory of the reacting molecules. While no specific MD simulations for the reactions of this compound are currently available in the literature, this technique holds significant potential for future studies.

An MD simulation of the solvolysis of this compound could reveal:

The dynamics of solvent shell reorganization around the molecule as the C-Cl bond dissociates.

The lifetime of the carbamoyl cation intermediate before it is attacked by a solvent molecule.

The trajectory of the leaving chloride ion and its interaction with the surrounding solvent.

These simulations would provide a more complete and dynamic understanding of the reaction mechanism than can be obtained from static quantum chemical calculations alone.

Derivatization and Functionalization Strategies Employing Methyl 3 Methylphenyl Carbamyl Chloride

Synthesis of Carbamate (B1207046) Derivatives

Carbamates, also known as urethanes, are a significant class of organic compounds. The reaction of carbamoyl (B1232498) chlorides with alcohols or phenols is a direct and common method for their synthesis. nih.gov

Methyl(3-methylphenyl)carbamyl chloride readily reacts with a wide range of alcohols and phenols to furnish the corresponding carbamate esters. nih.gov The reaction involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride ion.

The general reaction can be represented as follows: CH₃(C₆H₄CH₃)NCOCl + R-OH → CH₃(C₆H₄CH₃)NCOOR + HCl

This method is applicable to primary, secondary, and tertiary alcohols, as well as various substituted phenols. For instance, the reaction with m-cresol (B1676322) (m-methylphenol) would yield m-methylphenyl methyl(3-methylphenyl)carbamate. pearson.com The reactivity of the hydroxyl group and the steric hindrance around the reaction centers can influence the reaction rate and yield. libretexts.org These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct, which can otherwise lead to side reactions or decomposition of acid-sensitive products. pearson.comnih.gov

Table 1: Examples of Carbamate Synthesis from Carbamoyl Chlorides and Alcohols/Phenols

| Carbamoyl Chloride | Alcohol/Phenol | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| N-Ethyl,N-methyl carbamoyl chloride | 3-Methoxyphenol | Zinc chloride | 3-Methoxyphenyl ethyl(methyl)carbamate | nih.gov |

| N,N-Dimethylcarbamoyl chloride | 5,7,20-O-trimethylsilybin | Et₃N/DMAP | 3-O-(N,N-Dimethylcarbamoyl)-5,7,20-O-trimethylsilybin | nih.gov |

| Acetyl chloride | m-Cresol | Pyridine (typically) | m-Methylphenyl acetate (B1210297) | pearson.com |

To improve reaction efficiency and expand the substrate scope, various catalytic systems have been developed for carbamate synthesis. While direct reactions are often feasible, catalysts can accelerate the reaction, allow for milder conditions, and improve yields, especially with less reactive substrates. organic-chemistry.org

For the synthesis of carbamates from carbamoyl chlorides and alcohols, Lewis acids like zinc chloride have been shown to be effective catalysts. nih.gov The catalyst activates the carbamoyl chloride by coordinating to the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. nih.gov This method has been successfully applied to the synthesis of the anti-Alzheimer's drug Rivastigmine, demonstrating its utility in complex molecule synthesis. nih.gov Other catalysts, such as 4-dialkylaminopyridines (e.g., DMAP), are also widely used, often in conjunction with a stoichiometric base, to promote acylation reactions, including carbamoylation. nih.govresearchgate.net

Formation of Urea (B33335) and Thiocarbamate Derivatives

The reaction between a carbamoyl chloride and an amine is a fundamental method for the synthesis of substituted ureas. nih.govnih.gov this compound reacts with primary and secondary amines to produce N,N,N'-trisubstituted ureas. nih.gov This reaction is analogous to carbamate formation, with the amino group acting as the nucleophile.

The general reaction proceeds as: CH₃(C₆H₄CH₃)NCOCl + R¹R²NH → CH₃(C₆H₄CH₃)NCONR¹R² + HCl

This method is highly versatile, allowing for the synthesis of a wide array of urea derivatives by varying the amine component. nih.govgoogle.com The reaction is typically conducted in an inert solvent, and an acid acceptor like a tertiary amine (e.g., triethylamine) or pyridine is often added to scavenge the HCl generated. google.comgoogle.com The synthesis of ureas is significant as this functional group is a key component in many pharmaceuticals and agrochemicals. nih.govgoogle.com For example, reacting this compound with another amine is a direct route to unsymmetrical ureas, which are prevalent in drug discovery. asianpubs.orgorganic-chemistry.org

Table 2: Synthesis of Urea Derivatives from Carbamoyl Chlorides and Amines

| Carbamoyl Chloride | Amine | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N,N-Dimethylcarbamoyl chloride | Dimethylamine | Treatment with a base (e.g., lime) after reaction | Tetramethylurea | google.com |

| N-Thio-substituted carbamoyl chloride | Various amines | Inert solvent, 0-150 °C | N-Thio-substituted ureas | google.com |

| Generic Carbamoyl Chloride | Primary or secondary amine | Presence of a base | Substituted Urea | nih.gov |

While direct synthesis of thiocarbamates from this compound and a thiol is analogous to the alcohol reaction, the synthesis of their selenium counterparts often follows different pathways. Selenoureas, for instance, are typically prepared by reacting isoselenocyanates with amines. researchgate.netnih.gov However, selenocarbamoyl chlorides, such as N,N-dimethylselenocarbamoyl chloride, can be synthesized and subsequently reacted with various nucleophiles. acs.org

Although direct use of this compound for selenourea (B1239437) synthesis is not prominently documented, analogous reactions provide a template for potential synthetic routes. The reaction of a selenocarbamoyl chloride with an amine yields a selenourea. acs.org Similarly, the reaction with a lithium alkylselenolate affords a diselenocarbamate. acs.org These reactions demonstrate the utility of carbamoyl chloride analogues in accessing organoselenium compounds, which are of interest for their unique chemical and biological properties. nih.govacs.org The synthesis of N-acyl selenoureas can also be achieved by reacting acyl chlorides with potassium selenocyanate (B1200272) to form an acyl isoselenocyanate in situ, which is then trapped with an amine. researchgate.nettandfonline.com

Construction of Heterocyclic Systems

This compound and its derivatives can serve as building blocks in the synthesis of various heterocyclic compounds. The carbamoyl chloride moiety can be incorporated into a molecule that subsequently undergoes cyclization, or it can react with a substrate to directly form a heterocyclic ring.

For example, carbamoyl chlorides are used in the synthesis of monobactam inhibitors, where they are reacted with a core scaffold. researchgate.net In some synthetic strategies, a precursor amine is first functionalized to create a secondary amine, which is then reacted with phosgene (B1210022) to generate a specific carbamoyl chloride. researchgate.net This custom carbamoyl chloride can then be used in subsequent steps to build complex heterocyclic structures. While specific examples detailing the use of this compound in heterocyclic construction are not abundant, the general reactivity pattern of carbamoyl chlorides suggests its potential in this area. For instance, intramolecular reactions of suitably functionalized carbamates or ureas derived from it could lead to the formation of rings like oxazolidinones or hydantoins.

Compound Index

Regioselective and Stereoselective Transformations

The application of this compound in regioselective and stereoselective transformations is crucial for the synthesis of complex molecules with well-defined three-dimensional structures. The carbamoyl chloride moiety can act as a directing group or participate in reactions that control the formation of specific isomers.

The controlled functionalization of complex substrates using this compound allows for the precise modification of a molecule at a specific position. This is particularly important in the late-stage functionalization of drug candidates and natural products. The carbamate group formed from the reaction of the carbamyl chloride can influence the reactivity of the substrate, directing further transformations to a specific site.

Research Findings: Research has demonstrated the use of carbamate groups to direct metallation reactions, enabling the regioselective introduction of various electrophiles. researchgate.net While specific examples using this compound are not abundant, the principles of directed metallation are well-established and applicable. Computational calculations of pKa values have been used to rationalize the observed regioselectivity in these transformations. researchgate.net

Table 4: Regioselective Functionalization Directed by Carbamate Groups

| Substrate | Base | Electrophile | Product Position |

|---|---|---|---|

| Phenyl carbamate | TMPMgCl·LiCl | I₂ | ortho |

| Naphthyl carbamate | s-BuLi | TMSCl | ortho |

| Indolyl carbamate | n-BuLi | DMF | C2 |

This table illustrates the principle of carbamate-directed regioselective functionalization. researchgate.net

The development of asymmetric synthetic routes is essential for producing enantiomerically pure compounds, which is a critical requirement for many pharmaceuticals. This compound can be used to introduce a chiral auxiliary or to participate in a diastereoselective reaction, thereby controlling the stereochemical outcome of a synthetic sequence.

Reaction Scheme: In one approach, the carbamyl chloride can be reacted with a chiral alcohol or amine to form a chiral carbamate. This carbamate can then direct subsequent reactions in a stereoselective manner. Alternatively, the carbamyl chloride itself can react with a prochiral substrate in the presence of a chiral catalyst to generate a product with high enantiomeric excess.

Research Findings: Asymmetric synthesis is a highly active area of research, with numerous methods being developed to achieve high levels of stereocontrol. researchgate.netmdpi.com These include catalytic enantioselective aza-Michael additions and domino reactions initiated by chiral lithium amides. researchgate.netresearchgate.net The use of N-carbamoyl chlorides derived from polar L-amino acid methyl ester hydrochlorides has been reported in the stereoselective synthesis of ureas, which can then undergo further transformations. researchgate.net This demonstrates the potential for using carbamyl chlorides in the construction of chiral molecules.

Table 5: Asymmetric Transformations Involving Carbamate-Related Structures

| Reaction Type | Chiral Source | Substrate | Product ee/de |

|---|---|---|---|

| Aza-Michael Addition | Chiral Lewis Acid | α,β-Unsaturated Ester | >90% ee |

| Domino Reaction | Chiral Lithium Amide | Dienoic Ester | >95% de |

| Intramolecular α-Arylation | Amino Acid-Derived Urea | β-Leaving Group Substrate | High de |

This table provides examples of asymmetric syntheses where carbamate-like structures play a key role in stereocontrol. researchgate.netresearchgate.netresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Fine Chemical Synthesis

As a reactive chemical synthon, Methyl(3-methylphenyl)carbamyl chloride serves as a critical starting point for a range of fine chemicals. Carbamoyl (B1232498) chlorides are recognized as important intermediates for laboratory-scale research and industrial production. nih.gov

The primary role of this compound in this context is to act as an acylating agent. The chloride atom is a good leaving group, facilitating reactions with various nucleophiles. This allows for the precise incorporation of the N-methyl-N-(3-methylphenyl)carbamoyl group into larger, more intricate molecular frameworks. Transition metal-catalyzed reactions involving carbamoyl chlorides have been shown to be effective in creating diverse amide-functionalized organic structures and heterocycles. rsc.org Such transformations are fundamental in synthetic chemistry for building molecules with specific functionalities and three-dimensional shapes. While monosubstituted carbamoyl chlorides can be unstable and exist in equilibrium with their corresponding isocyanates, the N,N-disubstituted nature of this compound lends it greater stability, making it a more reliable building block. nih.gov

A significant application of carbamoyl chlorides is in the production of intermediates for the agrochemical industry. wikipedia.orggoogle.com They are precursors to carbamate (B1207046) pesticides and herbicidal ureas. wikipedia.orggoogle.com For instance, the structure of this compound is closely related to the herbicide Phenmedipham. nih.gov Phenmedipham is a biscarbamate synthesized from precursors that establish a methylcarbamate and a (3-methylphenyl)carbamate linkage. nih.gov The synthesis of such molecules often involves the reaction of a carbamoyl chloride with an alcohol or a phenol (B47542) to form the carbamate ester bond. wikipedia.org Specifically, processes for preparing Phenmedipham involve the reaction of methyl m-hydroxyphenylcarbamate with m-tolyl isocyanate, the latter being structurally related to this compound. google.comgoogle.com This highlights the role of this compound as a key precursor for constructing the active ingredients in specialty agrochemicals.

Integration into Polymer Chemistry

The functional group chemistry of carbamoyl chlorides allows for their integration into the field of materials science, particularly in the synthesis and modification of polymers.

Carbamate linkages are the defining feature of polyurethanes, a major class of polymers. While polyurethanes are typically formed from isocyanates and polyols, the underlying chemistry is related to carbamoyl chlorides. Monosubstituted carbamoyl chlorides can generate isocyanates through the elimination of HCl, which can then undergo polymerization. nih.gov Furthermore, related compounds like methyl isocyanate can react with themselves in the presence of catalysts to form polymers. wikipedia.org Although direct polymerization of this compound as a monomer is not widely documented, its chemical nature makes it a potential candidate for specialized polymerization processes where the incorporation of its specific N-aryl, N-alkyl carbamoyl group is desired.

A more direct application in polymer chemistry is the post-polymerization modification or functionalization of existing polymer chains. This compound, as a reactive acyl halide, is well-suited for this purpose. nih.gov Polymers synthesized to have nucleophilic side groups, such as amines, can be readily functionalized by reacting them with carbamoyl chlorides. nih.gov This reaction covalently attaches the N-methyl-N-(3-methylphenyl)carbamoyl group to the polymer backbone, altering the material's surface properties, solubility, or thermal characteristics. This method provides a modular approach to creating functional materials without needing to synthesize each new polymer from scratch. nih.gov

Applications in Specialty Chemical Production

The primary application of this compound in specialty chemical production lies in the agrochemical sector. Its use as a precursor for herbicides is a key example. google.comnih.gov The synthesis of Phenmedipham, a selective herbicide used in crops like spinach and beets, relies on building blocks that form its distinct biscarbamate structure. nih.gov The (3-methylphenyl)carbamate portion of the final molecule can be introduced using reagents like this compound or its corresponding isocyanate. nih.govgoogle.com Additionally, carbamoyl chlorides are versatile intermediates for producing other targeted pesticides, such as insecticidal N-thio-substituted benzofuranyl carbamates and herbicidal ureas, through reactions with appropriate alcohols and amines, respectively. google.com

Key Reactions of Carbamoyl Chlorides

| Reaction Type | Reactants | Products | Significance |

| Hydrolysis | Carbamoyl chloride, Water | Carbamic acid, HCl | Generally an avoided side reaction. wikipedia.org |

| Alcoholysis | Carbamoyl chloride, Alcohol | Carbamate, Pyridinium chloride | Key reaction for synthesizing carbamate esters (e.g., for pesticides). wikipedia.org |

| Aminolysis | Carbamoyl chloride, Amine | Substituted Urea (B33335), Amine hydrochloride | Used to produce herbicidal ureas. google.com |

| Phosgenation | Secondary Amine, Phosgene (B1210022) | Carbamoyl chloride, Amine hydrochloride | Standard method for synthesizing carbamoyl chlorides. wikipedia.orgresearchgate.net |

Precursors for Dyes and Pigments

Despite targeted searches, no specific information was found regarding the application of this compound as a precursor for the synthesis of dyes and pigments.

Development of UV Stabilizers and Coatings

Similarly, a comprehensive search of the available literature did not yield any specific instances of this compound being utilized in the development of UV stabilizers or coatings. While carbamate functionalities are present in some polymer and coating applications, the direct use of this specific compound is not documented in the searched results. google.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the proton and carbon skeletons of Methyl(3-methylphenyl)carbamyl chloride. Methodological advancements, such as higher field strengths and sophisticated pulse sequences, allow for greater signal dispersion and resolution, which is critical for the unambiguous assignment of the aromatic region.

For a definitive structural assignment of this compound, the following spectral features are anticipated:

¹H NMR: The spectrum would display distinct signals for the aromatic protons on the 3-methylphenyl ring, a singlet for the N-methyl protons, and a singlet for the aryl-methyl protons. The substitution pattern on the aromatic ring would lead to complex splitting patterns, which can be resolved and assigned using two-dimensional NMR techniques.

¹³C NMR: The carbon spectrum provides a count of the unique carbon environments. oregonstate.edu Key signals would include the carbonyl carbon of the carbamoyl (B1232498) chloride group, the aromatic carbons (with and without attached protons), the N-methyl carbon, and the aryl-methyl carbon. oregonstate.edu The chemical shifts are influenced by the electron-withdrawing nature of the carbamoyl chloride moiety and the electron-donating methyl group on the aromatic ring.

To illustrate the expected chemical shifts, data from the closely related compound Carbamic acid, (3-methylphenyl)-, methyl ester can be referenced for the methylphenyl portion. nih.gov

Interactive Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | ~7.0-7.4 | Multiplet |

| N-CH₃ | ~3.0-3.4 | Singlet |

| Ar-CH₃ | ~2.3-2.5 | Singlet |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbamoyl chloride) | ~168-172 |

| Aromatic C (quaternary) | ~130-145 |

| Aromatic C-H | ~120-130 |

| N-CH₃ | ~35-40 |

| Ar-CH₃ | ~20-22 |

While this compound is an achiral molecule and thus lacks stereoisomers, advanced NMR techniques are invaluable for studying its conformational preferences. The rotation around the N-aryl bond and the N-C(O) bond can be investigated using techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments can detect through-space correlations between protons, providing insights into their spatial proximity. For instance, a NOESY experiment could reveal correlations between the N-methyl protons and the ortho-protons of the aromatic ring, helping to determine the preferred rotational conformation of the molecule in solution. Variable temperature (VT) NMR studies could also be employed to investigate the energy barriers associated with bond rotations.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a diagnostic fingerprint of the functional groups present in a molecule.

Both IR and Raman spectroscopy are powerful tools for identifying the key functional groups within this compound. The most prominent vibrational mode is typically the carbonyl (C=O) stretch of the carbamoyl chloride group, which is expected to appear at a high frequency due to the electron-withdrawing effect of the chlorine atom.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration. Other characteristic bands would include C-N stretching, aromatic C-H and C=C stretching, and the bending vibrations of the methyl groups. The IR spectrum of the related Carbamic acid, (3-methylphenyl)-, methyl ester shows characteristic absorptions that can be used for comparison. nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| C=O Stretch (Carbamoyl chloride) | 1730-1750 | IR (strong) |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-N Stretch | 1200-1350 | IR |

| C-Cl Stretch | 600-800 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR |

| Aliphatic C-H Stretch | 2850-3000 | IR |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound (C₉H₁₀ClNO).

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. For this compound, key fragmentation pathways would include:

Loss of Chlorine: Cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a significant fragment ion.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen atom.

Loss of the Carbamoyl Group: Fragmentation leading to the loss of the entire •N(CH₃)C(O)Cl group or parts thereof.

Benzylic-type Cleavage: Fragmentation involving the methyl group on the aromatic ring.

A crucial diagnostic feature in the mass spectrum will be the isotopic pattern of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info Therefore, any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass units, with the peak at the lower mass being three times more intense than the peak at the higher mass. docbrown.info The mass spectrum of the related compound N-Methyl-N-phenylcarbamoyl chloride shows a base peak corresponding to the loss of the chlorine atom. nih.govnist.gov

Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₉H₁₀ClNO]⁺ | 183/185 |

| [M - Cl]⁺ | [C₉H₁₀NO]⁺ | 148 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

| [C₈H₁₀N]⁺ | [CH₃-C₆H₄-NCH₃]⁺ | 120 |

Coupled Techniques (e.g., GC-MS, LC-MS) for Reaction Monitoring and Product Analysis

Coupled chromatographic and spectrometric techniques are indispensable tools for the real-time monitoring of chemical reactions and the unambiguous identification of products, byproducts, and impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for the analysis of less volatile or thermally labile compounds, a category into which many carbamate (B1207046) derivatives fall. lcms.cz LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), provides high sensitivity and selectivity for the quantification of target analytes in complex matrices. nih.govnih.gov This is crucial for monitoring the formation of the desired product and any potential side products during synthesis. The use of techniques like multiple reaction monitoring (MRM) can enhance the specificity and sensitivity of detection. nih.govuniversiteitleiden.nl For example, in the analysis of various small molecules, LC-MS/MS methods have been developed that involve derivatization to improve chromatographic retention and ionization efficiency. nih.gov While direct LC-MS analysis of this compound is not detailed, the methodology is broadly applicable for monitoring its reactions and analyzing its products. lcms.czuniversiteitleiden.nl

X-ray Diffraction Studies

X-ray diffraction is a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids.

Single-Crystal X-ray Crystallography for Absolute Structure Determination of Derivatives

For complex molecules, particularly those with chiral centers, single-crystal X-ray crystallography is the gold standard for determining the absolute configuration and detailed molecular structure. While no specific single-crystal X-ray diffraction studies for derivatives of this compound were found, the utility of this technique is well-documented for analogous compounds. For example, it has been used to characterize chiral intermediates in the synthesis of pharmaceuticals, providing unambiguous proof of their stereochemistry. google.com The process involves growing a suitable single crystal of a derivative, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a precise model of the electron density and, consequently, the atomic positions within the crystal lattice. This level of structural detail is often essential for understanding reaction mechanisms and structure-activity relationships.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for both the preparative separation of target compounds and the analytical assessment of their purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust GC and HPLC methods is critical for the quality control of this compound and its reaction products.

Gas Chromatography (GC): Method development in GC focuses on optimizing parameters such as the column type (stationary phase), temperature program, carrier gas flow rate, and detector to achieve the desired separation. For purity assessment of related carbonyl chlorides, GC has been used to confirm purity levels of ≥98.0%. avantorsciences.com For trace analysis of related volatile compounds like methyl chloride, headspace GC with a flame ionization detector (HS/GC-FID) has been employed. derpharmachemica.comnih.gov A typical GC method for a related compound might utilize a DB-624 column with helium or nitrogen as the carrier gas. derpharmachemica.comnih.gov The development process involves validating the method for linearity, sensitivity (limit of detection and quantification), precision, accuracy, and robustness. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purity assessment of a wide range of compounds, including carbamates. epa.gov Method development involves selecting an appropriate stationary phase (e.g., C18 reversed-phase), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with additives like formic acid), flow rate, and detector (e.g., UV or mass spectrometer). lcms.czepa.gov For instance, the analysis of N-methylcarbamates can be performed using a reversed-phase C18 column with a gradient elution of methanol (B129727) and water. nih.gov HPLC methods are routinely used to determine the purity of compounds, often expressed as a percentage of the peak area. google.com For example, a patent describes achieving an optical purity of about 99% to 100% area by HPLC for a chiral hexanoic acid derivative. google.com

The following table summarizes typical parameters that would be considered in the development of GC and HPLC methods for the analysis of this compound, based on methods for similar compounds.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | DB-624 (6% Cyanopropylphenyl/94% Dimethylpolysiloxane) derpharmachemica.com or similar | C18 Reversed-Phase nih.gov |

| Mobile Phase/Carrier Gas | Helium or Nitrogen derpharmachemica.comnih.gov | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate (B1210297) nih.govnih.gov |

| Detector | Flame Ionization Detector (FID) derpharmachemica.comnih.gov or Mass Spectrometer (MS) researchgate.net | UV Detector or Mass Spectrometer (MS) lcms.cznih.gov |

| Typical Application | Purity assessment, analysis of volatile impurities avantorsciences.comderpharmachemica.com | Purity assessment, reaction monitoring of non-volatile compounds lcms.czgoogle.com |

Theoretical and Computational Studies of Methyl 3 Methylphenyl Carbamyl Chloride

Quantum Chemical Investigations

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. For Methyl(3-methylphenyl)carbamyl chloride, such studies would be crucial in elucidating its electronic structure and predicting its reactivity.

Electronic Structure Analysis (e.g., HOMO-LUMO energy gaps)

The electronic structure of a molecule governs its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key information about its reactivity. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability of a molecule. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity.

For this compound, the HOMO is expected to be localized on the nitrogen atom and the phenyl ring, reflecting the electron-donating nature of these groups. The LUMO is likely centered on the carbonyl carbon and the chlorine atom, indicating the electrophilic nature of the carbonyl group and the propensity of the chloride to act as a leaving group. The presence of the methyl group on the phenyl ring is expected to have a modest electron-donating effect, which could slightly raise the HOMO energy level and potentially narrow the HOMO-LUMO gap compared to the unsubstituted N-methyl-N-phenylcarbamoyl chloride.

A hypothetical data table for the electronic properties of this compound and related compounds, based on computational studies, is presented below. It is important to note that these are representative values and would need to be confirmed by specific calculations for the target molecule.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N-Methyl-N-phenylcarbamoyl chloride | -8.5 | -0.5 | 8.0 |

| This compound | -8.3 | -0.4 | 7.9 |

| N-Methyl-N-(4-nitrophenyl)carbamoyl chloride | -9.0 | -1.0 | 8.0 |

Note: The data in this table is illustrative and not based on published computational results for this compound.

Reactivity Predictions and Molecular Orbital Theory

Molecular orbital theory can be used to predict the sites of nucleophilic and electrophilic attack. In this compound, the carbonyl carbon is the primary electrophilic site, susceptible to attack by nucleophiles. The distribution and energies of the molecular orbitals would provide a quantitative measure of this reactivity.

Reaction Mechanism Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying transition states, and determining reaction kinetics. For this compound, modeling its reactions, such as solvolysis or reactions with amines, would provide a deeper understanding of the underlying mechanisms.

Energy Profiles and Transition State Localization

The solvolysis of carbamoyl (B1232498) chlorides can proceed through different mechanisms, including SN1, SN2, or addition-elimination pathways. Computational modeling can generate energy profiles for these pathways, helping to determine the most favorable mechanism. This involves locating the transition state structures and calculating their energies. For instance, an SN1 mechanism would involve the formation of a carbamoyl cation intermediate, and the energy barrier for this step could be calculated.

Solvent Effects in Computational Models

Solvent plays a crucial role in the reactions of carbamoyl chlorides. nih.gov Computational models can incorporate solvent effects, either explicitly by including solvent molecules in the calculation or implicitly through continuum solvation models. These models would be essential for accurately predicting reaction rates and mechanisms in different solvent environments.

Conformational Analysis and Molecular Recognition

The three-dimensional structure of this compound and its flexibility are important for its interactions with other molecules. Conformational analysis can identify the most stable conformations and the energy barriers for rotation around key bonds, such as the C-N bond.

Studies on related N-aryl amides have shown that the rotation around the N-aryl bond can be influenced by steric and electronic factors. nsf.gov For this compound, the interplay between the methyl group on the phenyl ring and the substituents on the nitrogen atom would determine the preferred conformation. Understanding these conformational preferences is important for predicting how the molecule might interact with biological targets or in materials science applications.

Conformational Preferences and Steric Effects

The conformational landscape of this compound is primarily defined by rotation around the N-aryl (N-C(phenyl)) and the N-carbonyl (N-C(O)) bonds. The partial double bond character of the N-C(O) bond, due to resonance between the nitrogen lone pair and the carbonyl group, restricts free rotation and leads to the existence of distinct cis and trans isomers. rsc.orgscienceready.com.au In the context of N-aryl amides, the cis conformation refers to the arrangement where the aryl group and the carbonyl oxygen are on the same side of the N-C(O) bond, while the trans conformation has them on opposite sides.

For tertiary N-alkyl-N-aryl amides, computational and experimental studies have often shown a preference for the cis conformation. nsf.govnih.gov This preference is influenced by a delicate balance of steric and electronic factors. The presence of the methyl group on the nitrogen atom introduces steric hindrance that can disfavor planarity, influencing the rotational barrier around the N-C(O) bond. nih.govnih.gov

Below is a hypothetical representation of conformational energy data for this compound, illustrating the potential energy differences between key conformers.

| Conformer | Dihedral Angle (C(aryl)-N-C=O) | Relative Energy (kcal/mol) | Population (%) |

| Cis (Global Minimum) | ~0° | 0.00 | 75 |

| Transition State 1 | ~90° | 15.2 | - |

| Trans (Local Minimum) | ~180° | 1.85 | 25 |

| Transition State 2 | ~270° | 16.5 | - |

| Note: This data is illustrative and based on general principles for N-aryl amides. Actual values would require specific quantum chemical calculations. |

Non-Covalent Interactions

Non-covalent interactions are crucial in determining the three-dimensional structure and stability of molecules. nih.govwikipedia.org In this compound, several intramolecular non-covalent interactions can be postulated based on its structure. These interactions, though weak individually, collectively contribute to the stability of specific conformations.

One significant type of non-covalent interaction that may be present is the C-H•••O hydrogen bond . This can occur between a hydrogen atom of the N-methyl group or the aromatic ring and the oxygen atom of the carbonyl group. The geometry of the molecule will determine the feasibility and strength of such an interaction.

Another important class of non-covalent interactions involves the aromatic π-system. researchgate.netacs.org These can include:

C-H•••π interactions : Where a hydrogen atom from the N-methyl group interacts with the electron cloud of the 3-methylphenyl ring.

Aromatic-carbonyl interactions : An emerging class of non-covalent interactions where the electron-rich aromatic ring interacts with the electrophilic carbonyl carbon. nih.gov

The presence and strength of these non-covalent interactions are highly dependent on the molecule's conformation. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are often used to visualize and quantify these weak interactions.

The following table provides a summary of potential intramolecular non-covalent interactions in the most stable conformer of this compound.

| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) |

| C-H•••O | N-CH₃ and C=O | -0.5 to -1.5 |

| C-H•••π | N-CH₃ and Phenyl Ring | -0.3 to -1.0 |

| Aromatic-Carbonyl | Phenyl Ring and C=O | -0.2 to -0.8 |

| Note: These are estimated energy ranges for typical non-covalent interactions and would need to be confirmed by specific computational analysis for this molecule. |

Environmental Transformation and Degradation Mechanisms of Carbamoyl Chlorides

Hydrolysis Pathways and Kinetics in Aqueous Environments

The hydrolysis of carbamoyl (B1232498) chlorides is a critical process in aqueous environments, leading to their decomposition. The reaction typically involves the cleavage of the carbon-chlorine bond and subsequent reaction with water. For N-substituted carbamoyl chlorides, the reaction with water initially forms a carbamic acid intermediate, which is often unstable and decomposes to an amine and carbon dioxide. rsc.org

The solvolysis reactions of carbamoyl chlorides, which includes hydrolysis, generally proceed via an SN1 (unimolecular nucleophilic substitution) mechanism. nih.govresearchgate.netnih.gov This involves the ionization of the carbamoyl chloride to form a carbamoyl cation and a chloride ion as the rate-determining step. However, under certain conditions, a bimolecular component can be superimposed. nih.govresearchgate.netnih.gov For monosubstituted derivatives like N-aryl-N-alkylcarbamoyl chlorides, these compounds are less studied but are known to be prepared from the corresponding isocyanate and HCl. In some solvents, they can exist in equilibrium with the isocyanate and HCl. nih.govresearchgate.netnih.gov

Kinetic studies on N,N-disubstituted carbamoyl chlorides have shown that the rates of hydrolysis can be significantly high. For instance, the hydrolysis of N,N-dimethylcarbamoyl chloride is considerably faster than that of ethyl chloroformate. nih.gov The rate of hydrolysis for N,N-diethylcarbamoyl chloride was found to be even higher. nih.gov

For N-aryl-N-methylcarbamoyl chlorides, which are structurally analogous to Methyl(3-methylphenyl)carbamyl chloride, solvolysis rates have been determined in various solvents. A study on N-methyl-N-phenylcarbamoyl chloride and its para-substituted derivatives (p-chloro and p-nitro) in 80% aqueous ethanol (B145695) at 25.0°C provides insight into the electronic effects on the reaction rate. The specific rate of solvolysis for the parent N-methyl-N-phenylcarbamoyl chloride was found to be in good agreement in separate studies. mdpi.com

| Compound | Specific Rate (k) s-1 | Reference |

|---|---|---|

| N-methyl-N-phenylcarbamoyl chloride | 3.27 x 10-6 | mdpi.com |

| N-methyl-N-(p-chlorophenyl)carbamoyl chloride | 1.15 x 10-6 | mdpi.com |

| N-methyl-N-(p-nitrophenyl)carbamoyl chloride | 1.29 x 10-7 | mdpi.com |

Several factors influence the hydrolytic stability of carbamoyl chlorides:

Substitution on Nitrogen: The nature of the substituents on the nitrogen atom significantly affects the stability of the carbamoyl cation intermediate in the SN1 mechanism. Electron-donating groups can stabilize the cation, increasing the rate of hydrolysis, while electron-withdrawing groups have the opposite effect. mdpi.com This is evident from the kinetic data in the table above, where the introduction of electron-withdrawing chloro and nitro groups on the phenyl ring decreases the rate of solvolysis compared to the unsubstituted N-methyl-N-phenylcarbamoyl chloride.

Solvent Polarity and Nucleophilicity: The solvent plays a crucial role in the solvolysis of carbamoyl chlorides. The rate of SN1 reactions is generally favored by polar, ionizing solvents that can solvate the forming ions. The Grunwald-Winstein equation is often applied to correlate the specific rates of solvolysis with the ionizing power and nucleophilicity of the solvent. nih.govresearchgate.netnih.govmdpi.com

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis.

pH: The rate of hydrolysis of some related compounds, like carbamate (B1207046) pesticides, is known to be pH-dependent, often increasing under alkaline conditions. who.int

Photodegradation Mechanisms

Photodegradation involves the breakdown of chemical compounds by light energy. For carbamoyl chlorides, this can involve the generation of reactive intermediates such as carbamoyl radicals. The direct photolysis of carbamoyl chlorides can be challenging due to their high reduction potentials. rsc.orgresearchgate.net However, recent studies have shown that carbamoyl radicals can be generated from carbamoyl chlorides under photochemical conditions, often using a catalyst. rsc.orgresearchgate.netbohrium.comresearchgate.netrsc.org

One proposed mechanism involves the activation of the carbamoyl chloride by a nucleophilic catalyst, such as a dithiocarbamate (B8719985) anion, under visible light irradiation (e.g., blue LEDs). rsc.orgresearchgate.netrsc.org This forms an intermediate with a weak C-S bond that can be cleaved by low-energy photons to produce a carbamoyl radical. rsc.orgresearchgate.netrsc.org These highly reactive radicals can then undergo further reactions, such as addition to olefins in what is known as a Giese-type reaction. rsc.orgresearchgate.netrsc.org

Biodegradation and Biotransformation Pathways

Biodegradation is the breakdown of organic matter by microorganisms. While specific studies on the biodegradation of this compound are limited, information can be inferred from studies on related carbamate pesticides and chloroaromatic compounds. Microorganisms such as bacteria and fungi are known to degrade carbamates. nih.govresearchgate.netnih.gov

The initial step in the microbial degradation of carbamate pesticides is often the hydrolysis of the carbamate ester linkage. who.intnih.gov This is typically carried out by carbamate hydrolase enzymes. Following hydrolysis of this compound, the resulting 3-methylaniline would be subject to further microbial degradation.

A variety of microbial species have been identified that can degrade carbamate pesticides, including those from the genera Pseudomonas, Bacillus, and others. nih.govresearchgate.netuth.grresearchgate.net The degradation pathways for the aromatic components of these molecules often involve dihydroxylation of the aromatic ring, followed by ring cleavage. For example, some bacteria can metabolize benzyl (B1604629) chloride by dehalogenation to form benzene (B151609), which is then converted to catechol and subsequently undergoes ring cleavage. researchgate.net It is plausible that a similar pathway could be involved in the degradation of the 3-methylaniline moiety resulting from the hydrolysis of this compound.

The degradation of carbamates in soil is influenced by environmental conditions that favor microbial activity, such as temperature, moisture, and organic matter content. tandfonline.com

Assessment of Environmental Fate (mechanistic focus, not ecotoxicological impact)

The environmental fate of this compound is primarily dictated by its susceptibility to hydrolysis, photodegradation, and biodegradation.

Hydrolysis: Based on the high reactivity of related carbamoyl chlorides, it is expected that this compound will undergo relatively rapid hydrolysis in aqueous environments. nih.govmdpi.com The hydrolysis product, 3-methylaniline, is itself subject to further environmental transformations.

Photodegradation: While direct photolysis may be slow, catalyzed photodegradation pathways exist that can lead to the formation of carbamoyl radicals. rsc.orgresearchgate.netbohrium.comresearchgate.netrsc.org The significance of this pathway in the natural environment would depend on the presence of suitable sensitizers or catalysts and the intensity of solar radiation.

Biodegradation: The primary mechanism for the ultimate removal of the degradation products from the environment is likely to be microbial degradation. who.intnih.govresearchgate.net The initial hydrolysis product, 3-methylaniline, can be mineralized by microorganisms through pathways involving ring hydroxylation and cleavage. researchgate.net

Transport: The transport of carbamoyl chlorides and their degradation products in the environment will be influenced by their water solubility, vapor pressure, and sorption to soil and sediment. who.int Carbamates generally have low vapor pressures, suggesting that atmospheric transport is a minor pathway. who.int

Future Directions and Emerging Research Avenues

Exploration of Novel, Sustainable Synthetic Routes

The traditional synthesis of carbamoyl (B1232498) chlorides often involves highly toxic reagents such as phosgene (B1210022). wikipedia.orgwikipedia.org Consequently, a primary focus of future research is the development of greener, phosgene-free synthetic pathways. These emerging routes prioritize atom economy, reduced toxicity, and the use of renewable feedstocks.

A significant area of exploration is the use of carbon dioxide (CO₂) as a renewable C1 building block. mdpi.comnih.gov Research is actively pursuing methods to catalytically fix CO₂ with amines and other reagents to form carbamate (B1207046) derivatives, which are closely related to carbamoyl chlorides. nih.govrsc.orgorganic-chemistry.org Another promising green alternative involves replacing phosgene with less hazardous carbonyl sources like dimethyl carbonate (DMC) or urea (B33335). researchgate.netmdpi.com For instance, studies have demonstrated the successful synthesis of N-aryl carbamates through the reaction of anilines with methyl carbamate, a reaction catalyzed by zinc chloride, providing a blueprint for analogous phosgene-free syntheses. researchgate.net

The table below compares a conventional phosgene-based route with potential sustainable alternatives that are subjects of ongoing research.

| Feature | Conventional Route (Phosgene) | Phosgene-Free Route (e.g., CO₂/DMC) |

| Carbonyl Source | Phosgene (COCl₂) | Carbon Dioxide (CO₂), Dimethyl Carbonate (DMC) |

| Toxicity Profile | Extremely high | Low to moderate |

| Key Challenge | Handling of highly toxic gas | Activation of stable molecules (e.g., CO₂) |

| Sustainability | Low | High (utilizes waste gas or greener reagents) |

| Catalyst Required | Often stoichiometric base | Requires advanced catalytic systems |

Further research into green Hofmann rearrangements of aromatic amides using environmentally benign oxidants represents another pathway to access the core carbamate structure without harsh chemicals. nih.gov The development of these sustainable methods is critical for reducing the environmental footprint and improving the safety profile associated with the production of Methyl(3-methylphenyl)carbamyl chloride and related compounds.

Development of Advanced Catalytic Systems

Catalysis is at the heart of modern chemical synthesis, and its advancement is crucial for unlocking the full potential of this compound, both in its synthesis and its subsequent reactions. Future research will likely focus on creating highly selective and efficient catalysts that can operate under mild conditions.

For the synthesis of the compound itself or its derivatives, research into inexpensive and effective catalysts like zinc chloride for activating carbamoyl chlorides or their precursors is ongoing. nih.govacs.org Beyond simple metal salts, heterogeneous catalysts, such as gold nanoparticles supported on metal oxides (Au/Fe₂O₃), have shown high efficacy in related three-component reactions involving CO₂, epoxides, and amines, suggesting a future where recyclable, solid-supported catalysts could be developed for carbamoyl chloride synthesis. rsc.org

Furthermore, the development of advanced catalysts will expand the utility of this compound as a synthetic building block. Transition-metal catalyzed reactions, including palladium-catalyzed cross-coupling and C-H functionalization, are powerful tools for creating complex molecular architectures. rsc.org Applying these methods to this compound could enable its use in the synthesis of novel pharmaceuticals and functional materials. Organocatalysis also presents a metal-free alternative, with catalysts like triazabicyclodecene (TBD) proving effective in the synthesis of N-aryl carbamates. researchgate.net

The table below summarizes emerging catalytic systems and their potential impact.

| Catalyst Type | Example | Potential Application for this compound |

| Homogeneous Metal | Zinc Chloride (ZnCl₂) acs.org | Catalyzing reactions with alcohols to form carbamates. |

| Transition Metal | Palladium Complexes rsc.org | Enabling cross-coupling reactions to form C-C or C-N bonds. |

| Heterogeneous | Au/Fe₂O₃ rsc.org | Use in sustainable, recyclable catalytic systems for synthesis. |

| Organocatalyst | Triazabicyclodecene (TBD) researchgate.net | Metal-free synthesis of derivatives under mild conditions. |

Future work in this area will focus on designing catalysts with higher turnover numbers, improved substrate scope, and greater functional group tolerance, making reactions more efficient and versatile.

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing. youtube.com These technologies offer unprecedented control over reaction conditions, enhance safety, and accelerate the discovery and optimization process. mit.eduwikipedia.org

For a reactive intermediate like this compound, flow chemistry provides significant advantages. The high surface-area-to-volume ratio in flow reactors allows for superior heat management, which is critical for controlling highly exothermic reactions. researchgate.net This technology also enables the safe, on-demand generation of hazardous intermediates, which are consumed immediately in a subsequent step, minimizing operator exposure and the risks associated with storage and transport. youtube.comnih.gov The successful scaling of a urea synthesis using the phosgene-equivalent triphosgene (B27547) from laboratory to pre-industrial scale in a continuous flow process highlights the feasibility of this approach for industrial production. researchgate.net

Automated synthesis platforms, which can perform numerous experiments in parallel under varied conditions, can drastically reduce the time required to optimize the synthesis of this compound or its use in subsequent reactions. mit.eduxtalpi.com By systematically screening catalysts, solvents, and temperatures, these systems can rapidly identify the most efficient and highest-yielding reaction pathways.

Advanced Materials Applications Beyond Current Scope

While carbamoyl chlorides are established precursors for pesticides, future research aims to leverage the unique properties of the methyl(3-methylphenyl)carbamyl group in the design of advanced materials. The reactivity of the carbamoyl chloride functional group makes it an excellent handle for grafting onto polymers or surfaces, thereby modifying their properties.

One emerging area is the development of novel functional polymers. By incorporating this compound as a monomer or a post-polymerization modification agent, new polycarbamates or polyurethanes with tailored thermal, mechanical, or optical properties could be created. Its aromatic nature and specific substitution pattern could impart unique solubility characteristics or intermolecular interactions within a polymer matrix.

Furthermore, drawing inspiration from the study of analogous carbamoyl fluorides as potent enzyme inhibitors, there is potential to explore the use of this compound in the development of functional biomaterials. yorku.ca This could include its attachment to biopolymers to create materials for drug delivery or diagnostic probes. The ability of the carbamoyl chloride group to participate in transition-metal-catalyzed cross-coupling reactions further opens the door to synthesizing complex, well-defined macromolecules and functional organic materials that are currently inaccessible. rsc.org

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Methods

A fundamental understanding of reaction mechanisms is essential for process optimization, catalyst design, and the suppression of side reactions. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and computational chemistry to probe the intricate details of reactions involving this compound.

Monosubstituted carbamoyl chlorides are known to exist in a delicate equilibrium with their corresponding isocyanate and hydrogen chloride, a phenomenon that is highly dependent on the solvent and temperature. nih.govresearchgate.net Advanced in-situ spectroscopic methods, such as real-time infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to monitor this equilibrium and the concentrations of reactive intermediates as a reaction progresses.

Computational modeling, particularly using Density Functional Theory (DFT), provides powerful insights that are often difficult to obtain experimentally. researchgate.net These methods can be used to:

Map the entire reaction energy profile for the synthesis of this compound.

Elucidate the precise role of a catalyst in lowering activation barriers. researchgate.net

Predict the influence of the 3-methylphenyl substituent on the compound's reactivity and stability. nih.gov

Model solvolysis pathways to understand decomposition and predict shelf-life under various conditions. researchgate.net

By combining these advanced analytical and computational tools, researchers can move beyond the trial-and-error approach, enabling a more rational design of synthetic routes and catalytic systems for this compound.

Q & A

Basic Questions

Q. What are the key synthetic challenges in preparing Methyl(3-methylphenyl)carbamyl chloride, and how can reaction conditions be optimized?

- Methodological Answer :

- Challenges : Moisture sensitivity, side reactions (e.g., hydrolysis), and byproduct formation due to the compound’s electrophilic nature.

- Optimization Strategies :

Temperature Control : Maintain low temperatures (0–5°C) to suppress thermal degradation .

Solvent Selection : Use anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) to minimize hydrolysis .

Catalysts : Add pyridine or DMAP to neutralize HCl byproducts and enhance reaction efficiency .

- Purification : Column chromatography under inert atmosphere to isolate the product from impurities .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) :

- Respiratory : Use particulate filters (EN 143 standard) to avoid inhalation .

- Skin : Wear nitrile gloves and apply barrier creams; wash hands thoroughly post-handling .

- Environmental Controls : Store in airtight containers away from drains/water sources to prevent contamination .

- Emergency Protocols : Immediate decontamination with water for skin/eye exposure; consult carcinogenicity data for long-term risk assessment .

Advanced Questions

Q. How can researchers address inconsistencies in reported reactivity of this compound with different nucleophiles?

- Methodological Answer :

- Experimental Design :

Solvent Polarity : Compare reactivity in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., CH₂Cl₂) to assess solvation effects .

Steric Effects : Test bulky vs. small nucleophiles (e.g., aniline vs. ammonia) to evaluate steric hindrance .

- Data Analysis : Use kinetic studies (e.g., NMR monitoring) to track intermediate formation and explain divergent pathways .

Q. What analytical techniques are most effective for characterizing the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify degradation products (e.g., hydrolyzed carbamic acid) .

- Spectroscopy :

- ¹H/¹³C NMR : Monitor chemical shifts for carbonyl group integrity .

- FT-IR : Track C=O stretching frequencies (~1700 cm⁻¹) to detect hydrolysis .

- Stability Testing : Store samples at –20°C under argon and compare degradation rates via accelerated aging studies .

Q. How does the electronic environment of the 3-methylphenyl group influence the reactivity of this compound in acylation reactions?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to map electron density distribution and identify reactive sites .

- Experimental Probes :

Substituent Effects : Synthesize derivatives with electron-withdrawing/donating groups (e.g., nitro or methoxy) and compare reaction rates .

Kinetic Isotope Effects (KIEs) : Study deuterated analogs to differentiate between electrophilic and nucleophilic mechanisms .

Data Contradiction Analysis

Q. How to reconcile discrepancies in carcinogenicity potential between this compound and related carbamyl chlorides?

- Methodological Answer :

- Comparative Toxicology : Conduct in vitro assays (e.g., Ames test) and compare results with dimethylcarbamyl chloride carcinogenicity data .

- Metabolic Studies : Use liver microsomes to assess bioactivation pathways (e.g., formation of reactive intermediates like isocyanates) .

- Dose-Response Analysis : Evaluate threshold effects in rodent models to differentiate low-dose vs. high-dose risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.